

History and development of propoxur as a carbamate insecticide

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Compound of Interest

Compound Name: *Propoxur*

Cat. No.: *B1679652*

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The Rise and Evolution of Propoxur: A Carbamate Insecticide

A Technical Guide on the History, Development, and Scientific Foundation of **Propoxur**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxur, a carbamate insecticide, was first introduced in 1959 by Bayer.[1] It emerged as a significant tool in pest control, utilized in public health, and agricultural settings. This technical guide provides an in-depth exploration of the history, chemical development, mechanism of action, metabolic pathways, and toxicological profile of **propoxur**. Detailed experimental protocols for key assays and a comprehensive summary of quantitative data are presented to serve as a valuable resource for the scientific community.

History and Development

Developed in Germany, **propoxur**, chemically known as 2-isopropoxyphenyl methylcarbamate, became a widely used broad-spectrum insecticide.[2][3] Its introduction offered an alternative to the organochlorine and organophosphate insecticides prevalent at the time. Marketed under trade names such as Baygon® and Uden®, its applications have ranged from controlling household pests like cockroaches and mosquitoes to managing agricultural and forestry

insects.[1][4] Over the decades, its use has been subject to regulatory scrutiny and evolving pest management strategies.

Chemical Synthesis

The primary industrial synthesis of **propoxur** involves the reaction of 2-isopropoxyphenol with methyl isocyanate.[5] This reaction is typically carried out in the presence of a catalyst.

Experimental Protocol: Synthesis of Propoxur

Objective: To synthesize **propoxur** from 2-isopropoxyphenol and methyl isocyanate.

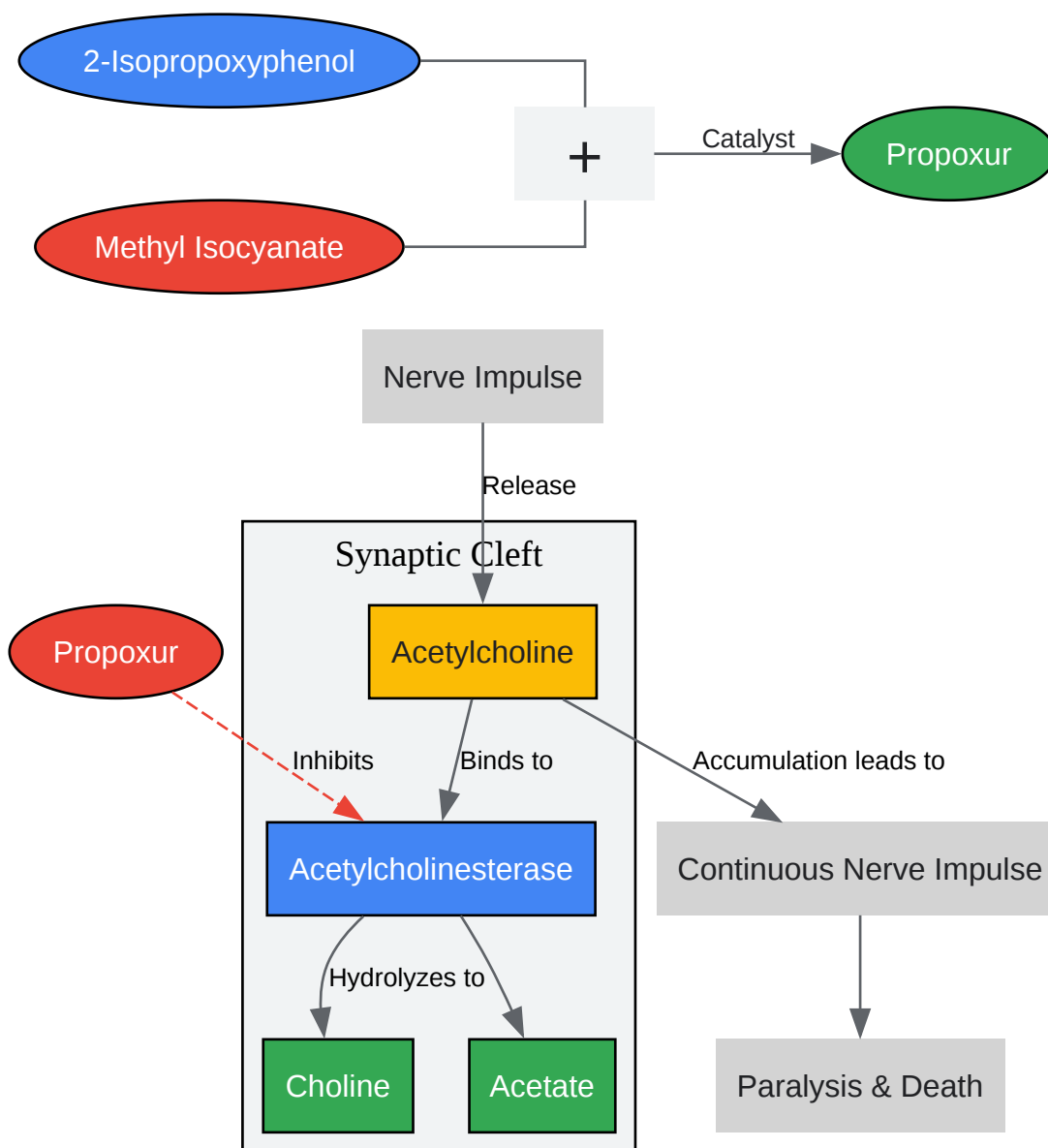
Materials:

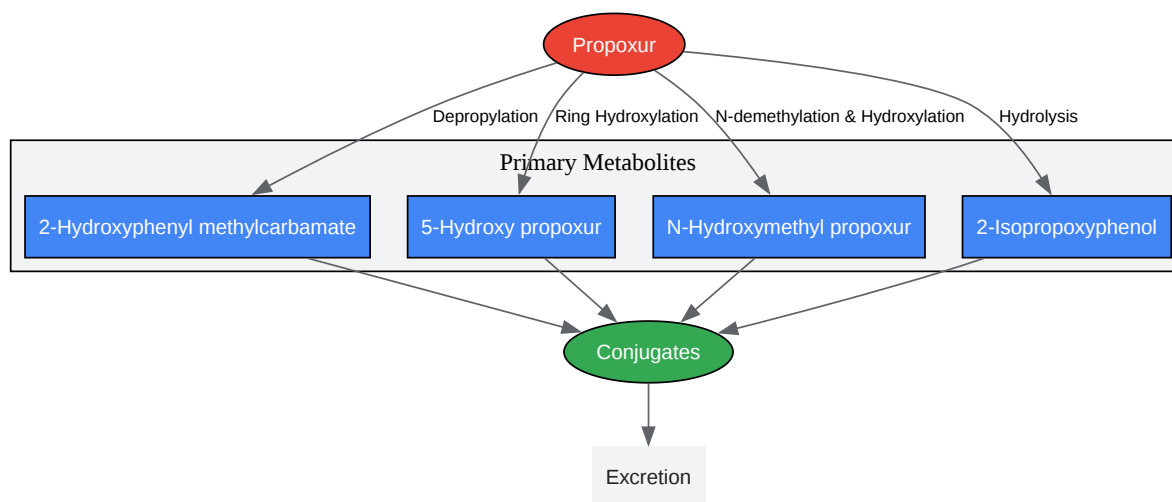
- 2-isopropoxyphenol
- Methyl isocyanate (MIC)
- N,N-dimethylbenzylamine (catalyst)
- Glass reactor with mechanical stirring, condenser, and dropping funnel
- Heating mantle

Procedure:[4][6]

- In a glass reactor, add o-isopropoxy phenol and the catalyst in a molar ratio of 1:0.001-0.05.
- Stir the mixture and cool it.
- Slowly add methyl isocyanate (MIC) dropwise. The molar ratio of phenol to MIC should be between 1:1 and 1:1.2.
- After the addition of MIC is complete, heat the reaction mixture to a temperature between 60 and 110°C.
- Maintain the reaction at this temperature for 0.5 to 3 hours.
- Upon completion of the reaction, the product, **propoxur**, is obtained.

Reaction Scheme:





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